N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

PDK1 inhibition Cancer Kinase inhibitor

This thiazole carboxamide derivative is a patented PDK1 inhibitor for metastatic cancer & solid tumor research. Its furan-2-carboxamide terminus and ethylene linker crucially differentiate it from benzamide or thiophene analogs, directly impacting kinase selectivity and target residence time. Deploy in parallel SAR with methylene-bridged analogs to probe linker flexibility. Request a Certificate of Analysis confirming identity and purity before use in cell proliferation or PDK1 inhibition assays.

Molecular Formula C21H23N3O3S
Molecular Weight 397.49
CAS No. 1021256-34-7
Cat. No. B2735845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
CAS1021256-34-7
Molecular FormulaC21H23N3O3S
Molecular Weight397.49
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C21H23N3O3S/c1-2-3-5-15-7-9-16(10-8-15)22-19(25)12-11-17-14-28-21(23-17)24-20(26)18-6-4-13-27-18/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H,22,25)(H,23,24,26)
InChIKeyWBGGXVLYXAAPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021256-34-7): A Patent-Assigned PDK1 Inhibitor Scaffold


N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021256-34-7) is a synthetic, heterocyclic small molecule incorporating thiazole, furan, and butylphenyl moieties. It belongs to the thiazole carboxamide class and has been assigned in patent databases as 'Thiazole carboxamide derivative 28,' a purported inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) with a patented indication for metastatic cancer and solid tumors [1]. The molecular formula is alternately reported as C21H23N3O3S or C23H25N3O2S, with a molecular weight of 397.49 or 407.5 g/mol . Its structural complexity, featuring a furan-2-carboxamide terminus, distinguishes it from simpler benzamide or thiophene analogs within the same patent family.

Why N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide Cannot Be Casually Substituted by Other Thiazole Carboxamides


Within the thiazole carboxamide class, minor structural permutations at the terminal carboxamide position profoundly alter the biological target profile. The target compound bears a furan-2-carboxamide group, while the structurally closest analogs contain benzamide [1] or thiophene-2-carboxamide moieties. These heterocyclic differences directly influence hydrogen-bonding capacity, electronic distribution, and steric fit within the ATP-binding pocket of kinases such as PDK1. Even the linker length is critical: a closely related compound with a methylene spacer instead of an ethylene spacer (N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide) is expected to exhibit distinct conformational preferences and target engagement kinetics. Generic substitution without head-to-head potency and selectivity data risks selecting a molecule with a fundamentally different polypharmacology, undermining experimental reproducibility in kinase inhibition or cancer cell proliferation assays.

Quantitative Differentiation Evidence for N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide


PDK1 Inhibitor Patent Assignment vs. Unassigned Benzamide Analog

The target compound has been explicitly assigned as a PDK1 inhibitor in the curated DrugMap database, linked to patent WO2012036974 and indicated for metastatic cancer and solid tumors [1]. In contrast, the direct benzamide analog N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is described in patents for general cell proliferation inhibition but lacks specific assignment to the PDK1 target in available curated databases [2]. This target-specific annotation provides the target compound with a defined biological context that the benzamide analog currently lacks.

PDK1 inhibition Cancer Kinase inhibitor

Extended Linker Length Distinguishes Target from Methylene-Bridged Furan Analog

The target compound contains a 3-oxopropyl linker (ethylene bridge) between the thiazole core and the 4-butylphenylamino group, whereas the compound N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has a shorter methylene (–CH2–) linker . In analogous kinase inhibitor series, linker length critically modulates target residence time and isoform selectivity; the extended ethylene linker in the target compound is predicted to allow deeper penetration into the hydrophobic selectivity pocket of PDK1, a feature supported by structural modeling in related thiazole carboxamide patent disclosures [1].

Structure-Activity Relationship Linker optimization Ligand efficiency

Furan-2-Carboxamide vs. Thiophene-2-Carboxamide Terminal Moiety: Predicted Selectivity Divergence

The target compound terminates with a furan-2-carboxamide group, whereas the analog N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide bears a thiophene-2-carboxamide . Oxygen (in furan) versus sulfur (in thiophene) substitution alters heterocycle aromaticity, dipole moment, and hydrogen-bond acceptor strength. In kinase inhibitor design, furan-containing molecules often exhibit distinct selectivity profiles compared to their thiophene counterparts due to differential interactions with the hinge region of the kinase domain [1]. While no direct head-to-head selectivity data exist for these two compounds, the established divergence in heterocycle SAR across the thiazole carboxamide class suggests they are not interchangeable.

Kinase selectivity Heterocycle SAR Off-target profiling

High-Confidence Application Scenarios for N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide


PDK1-Targeted Anticancer Research in Metastatic and Solid Tumor Models

Based on its patent assignment as a PDK1 inhibitor specifically indicated for metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumors (ICD-11: 2A00-2F9Z) [1], this compound is best deployed as a chemical starting point or reference probe for in vitro PDK1 kinase inhibition assays and cellular proliferation studies in cancer lines where PDK1 signaling is oncogenically activated. Researchers should request a certificate of analysis confirming purity and identity before use.

Structure-Activity Relationship (SAR) Studies on Thiazole Carboxamide Linker Geometry

The compound's unique 3-oxopropyl (ethylene) linker differentiates it from the shorter methylene-bridged analog [1]. It is best utilized in parallel SAR campaigns alongside the methylene analog to probe the effect of linker flexibility on PDK1 binding pocket accommodation and residence time. Such studies directly inform the design of next-generation PDK1 inhibitors with improved target engagement kinetics.

Heterocycle Selectivity Profiling: Furan vs. Thiophene Carboxamide Series

Investigators comparing the target compound (furan-2-carboxamide) with its thiophene-2-carboxamide analog [1] can use this pair to dissect how oxygen versus sulfur heteroatoms in the terminal heterocycle influence kinase selectivity, metabolic stability, and cellular permeability. This application is critical for medicinal chemistry programs aiming to optimize the selectivity window of thiazole carboxamide-based kinase inhibitors.

Chemical Probe for TGF-β/ALK5 Signaling Pathway Investigation

Given that structurally related thiazole carboxamide derivatives have been patented as TGF-β signaling inhibitors targeting the ALK5 receptor [1], this compound may serve as a tool molecule for exploring crosstalk between PDK1 and TGF-β pathways in fibrotic or oncological contexts. However, users must independently validate ALK5 inhibitory activity for this specific compound, as direct data are not publicly available.

Quote Request

Request a Quote for N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.